Methyl 12-phenyldodecane-1-sulfonate

Description

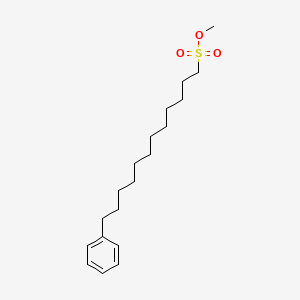

Methyl 12-phenyldodecane-1-sulfonate is a sulfonate ester characterized by a dodecane chain (12 carbons) with a phenyl group attached at the 12th carbon and a methyl sulfonate group at the terminal position.

Properties

Molecular Formula |

C19H32O3S |

|---|---|

Molecular Weight |

340.5 g/mol |

IUPAC Name |

methyl 12-phenyldodecane-1-sulfonate |

InChI |

InChI=1S/C19H32O3S/c1-22-23(20,21)18-14-9-7-5-3-2-4-6-8-11-15-19-16-12-10-13-17-19/h10,12-13,16-17H,2-9,11,14-15,18H2,1H3 |

InChI Key |

PWNCJUAVRRJKNP-UHFFFAOYSA-N |

Canonical SMILES |

COS(=O)(=O)CCCCCCCCCCCCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl dodecylbenzene sulfonate is typically synthesized through the sulfonation of dodecylbenzene. The process involves the electrophilic substitution of the benzene ring with a sulfonic acid group. The reaction is carried out using sulfur trioxide or oleum as the sulfonating agents . The resulting sulfonic acid is then esterified with methanol to produce methyl dodecylbenzene sulfonate .

Industrial Production Methods: In industrial settings, the production of methyl dodecylbenzene sulfonate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The sulfonation reaction is typically conducted at elevated temperatures, followed by neutralization and purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Methyl dodecylbenzene sulfonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.

Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.

Major Products:

Oxidation: Sulfone derivatives.

Reduction: Sulfinate or thiol derivatives.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Methyl dodecylbenzene sulfonate has a wide range of applications in scientific research:

Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.

Medicine: It is used in the formulation of pharmaceutical products as an emulsifying agent.

Industry: Methyl dodecylbenzene sulfonate is a key ingredient in detergents, cleaning agents, and emulsifiers.

Mechanism of Action

The mechanism of action of methyl dodecylbenzene sulfonate is primarily based on its surfactant properties. The compound has a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances . The molecular targets include cell membranes and other hydrophobic surfaces, facilitating the removal of oils and greases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

Key Compounds for Comparison:

- Sandaracopimaric Acid Methyl Ester (): A diterpenic methyl ester with a rigid tricyclic framework.

- Torulosic Acid Methyl Ester (): Features a labdane skeleton with hydroxyl and methyl ester groups.

- trans-13-Octadecenoic Acid Methyl Ester (): A monounsaturated fatty acid methyl ester (C18 chain).

- Sodium 2-Methylprop-2-ene-1-sulphonate (): A sodium sulfonate salt with a short branched chain.

Structural Differences:

| Compound | Chain Length | Functional Groups | Backbone Complexity |

|---|---|---|---|

| Methyl 12-phenyldodecane-1-sulfonate | C12 | Phenyl, methyl sulfonate | Linear alkyl chain |

| Sandaracopimaric Acid Methyl Ester | C20 | Methyl ester, tricyclic diterpene | Polycyclic diterpene |

| trans-13-Octadecenoic Acid Methyl Ester | C18 | Methyl ester, double bond (trans) | Unsaturated fatty acid |

| Sodium 2-Methylprop-2-ene-1-sulphonate | C4 | Sodium sulfonate, alkene | Branched short chain |

Key Observations :

- This compound’s linear chain and phenyl group distinguish it from cyclic diterpenic esters (e.g., sandaracopimaric acid methyl ester) .

- Unlike unsaturated fatty acid esters (e.g., trans-13-octadecenoic acid methyl ester), it lacks double bonds but incorporates aromaticity .

- Its sulfonate ester group differs from ionic sulfonates like Sodium 2-methylprop-2-ene-1-sulphonate, which may influence solubility and reactivity .

Analytical Data Comparisons

Nuclear Magnetic Resonance (NMR) and Chromatography:

- Methyl Shikimate (): Exhibits distinct $ ^1H $ NMR signals for methyl ester (~3.7 ppm) and aromatic protons. HPLC retention times vary based on polarity .

- Diterpenic Methyl Esters (): GC-MS analysis shows retention times influenced by molecular weight and cyclic structures. For example, sandaracopimaric acid methyl ester elutes later due to higher complexity .

- Fatty Acid Methyl Esters (): GC peaks correlate with chain length and unsaturation; trans-13-octadecenoic acid methyl ester has a higher retention index than saturated analogs .

Inference for this compound :

- Expected $ ^1H $ NMR signals: Methyl sulfonate (~3.1 ppm), phenyl protons (6.5–7.5 ppm), and alkyl chain protons (1.2–2.3 ppm).

- HPLC/GC retention behavior would likely differ from diterpenic esters due to linearity and lack of cyclic motifs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.